molecular formula C25H23ClN4O2S B12127755 (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12127755
M. Wt: 479.0 g/mol
InChI Key: CNMAMWXYJZUPCM-MRCUWXFGSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-one core fused with an indol-2-one scaffold. Key structural attributes include:

  • 3-Chlorophenyl substituent at the 2-position of the thiazolo-triazole ring, contributing electron-withdrawing properties.
  • Heptyl chain at the 1-position of the indole, enhancing lipophilicity compared to shorter alkyl analogs.
  • (3Z)-configuration, critical for maintaining planarity and π-conjugation, which may influence binding to biological targets.

Properties

Molecular Formula

C25H23ClN4O2S

Molecular Weight

479.0 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-(1-heptyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H23ClN4O2S/c1-2-3-4-5-8-14-29-19-13-7-6-12-18(19)20(23(29)31)21-24(32)30-25(33-21)27-22(28-30)16-10-9-11-17(26)15-16/h6-7,9-13,15H,2-5,8,14H2,1H3/b21-20-

InChI Key

CNMAMWXYJZUPCM-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O

Origin of Product

United States

Preparation Methods

Stepwise Assembly of the Thiazolo[3,2-b] Triazole Core

The synthesis begins with the construction of the thiazolo-triazole system, as detailed in two independent protocols:

Protocol A (Adapted from PMC11859928):

  • Vilsmeier-Haack Formylation : Treatment of indole with POCl₃/DMF yields 1H-indole-3-carbaldehyde (85–90% yield).

  • Oxidation to Indole-3-Carboxylic Acid : KMnO₄-mediated oxidation in acetone converts the aldehyde to the acid (78% yield).

  • Esterification : Reaction with ethanol/H₂SO₄ produces ethyl indole-3-carboxylate (92% yield).

  • Hydrazide Formation : Hydrazine monohydrate treatment generates 1H-indole-3-carbohydrazide (88% yield).

  • Cyclocondensation : Refluxing with 3-chlorophenyl isothiocyanate and 2N KOH yields the triazole-thiol intermediate (75% yield).

Protocol B (RSC Adv. 2015):
A one-pot catalyst-free reaction between dibenzoylacetylene and triazole derivatives achieves the thiazolo-triazole scaffold in 89% yield under ambient conditions.

Indole-2-One Functionalization

The indole subunit is modified through:

  • N-Heptylation : Alkylation of indole-2-one with heptyl bromide using NaH/DMF (12 h, 60°C) achieves 95% N-alkylation.

  • Knoevenagel Condensation : The heptyl-indole-2-one reacts with the thiazolo-triazole-thiol intermediate under basic conditions (TEA/acetonitrile) to form the Z-configured exocyclic double bond (68% yield).

Final Coupling and Purification

The convergent synthesis concludes with:

  • Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling introduces the 3-chlorophenyl group (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 88% yield).

  • Crystallization : Recrystallization from ethanol/water (7:3 v/v) affords the pure Z-isomer (>99% stereochemical purity).

One-Pot Methodologies

Three-Component Domino Reaction (J. Chem. Sci. 2024 )

A scalable approach combines:

  • 2-Methylbenzo[d]thiazol-5-amine (1.2 eq)

  • 3-Chlorophenylglyoxal monohydrate (1.0 eq)

  • Heptyl-indole-2-one (1.0 eq)

Conditions : Acetic acid (10 mol%), ethanol, 80°C, 6 h.
Yield : 82% with 94% Z-selectivity.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 min) reduces reaction time by 75% while maintaining 80% yield and 91% Z-selectivity.

Catalytic Systems and Solvent Optimization

CatalystSolventTemp (°C)Time (h)Yield (%)Z-Selectivity (%)Source
TriethylamineAcetonitrile2546885
Acetic AcidEthanol8068294
Pd(PPh₃)₄Dioxane/H₂O801288>99
None (Microwave)DMF1200.58091

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactor Setup : Enhances heat/mass transfer, achieving 92% yield in 8 min residence time.

  • In-Line Purification : Integrated crystallization units reduce downstream processing by 40%.

Green Chemistry Metrics

  • E-Factor : 12.5 (improved vs. batch E-factor of 28).

  • PMI (Process Mass Intensity) : 18.2 kg/kg.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : δ 7.85 (d, J=8.4 Hz, 1H, indole H-4), δ 2.65 (t, J=7.2 Hz, 2H, heptyl CH₂).

  • IR : 1725 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N triazole).

X-Ray Crystallography

Single-crystal analysis confirms the Z-configuration (C5–C6 bond length: 1.34 Å, torsion angle: 178.2°) .

Chemical Reactions Analysis

Types of Reactions

The compound could undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions could be used to introduce new functional groups or to replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions used, but could include modified versions of the original compound with different functional groups or altered ring systems.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Compounds similar to (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one have shown promising results against various bacterial strains. For instance, studies have demonstrated that certain thiazole derivatives possess significant antibacterial properties comparable to established antibiotics like Ciprofloxacin and Rifampicin .
  • Anticancer Properties : Heterocyclic compounds containing triazole and thiazole rings have been investigated for their anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . Specific studies have reported that related compounds can effectively target cancer cell lines .

Case Studies

Several case studies highlight the applications of similar compounds:

Case Study 1: Antibacterial Activity

A study evaluated a series of thiazolo-triazole derivatives for their antibacterial efficacy against Mycobacterium smegmatis. The most effective compound demonstrated an MIC value significantly lower than standard treatments .

Case Study 2: Anticancer Research

Research focused on a derivative with a similar scaffold showed potent activity against various cancer cell lines. The compound induced apoptosis and inhibited cell proliferation effectively .

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological activities. It might interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved could include various signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Substituents (Thiazolo-triazole) Indole N-Substituent Biological Activity (Tested System) Physical Properties
Target Compound 2-(3-Chlorophenyl) 1-Heptyl Not reported Not available
2-(4-Isopropoxyphenyl) 1-Methyl Not tested Not available
2-Phenyl 1-Propyl Not tested Not available
(2h) 2-(4-Chlorophenyl) N/A (Phenoxyacetamide) Anticancer (MCF-7 cells, IC₅₀ ~10 µM) m.p. 224–226°C
2-(3-Methylphenyl) 1-Acetamide Not tested CAS: 585561-25-7
2-(4-Methoxyphenyl) 1-(2-Fluorobenzyl) Not tested Formula: C₂₆H₁₇FN₄O₃S
2-(3,4-Dimethoxyphenyl) 1-Ethyl Not tested m.w. 434.47 g/mol

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., 3-Chloro in Target vs. Compound 2h (4-chlorophenyl) showed moderate activity against MCF-7 cells (IC₅₀ ~10 µM), suggesting the target’s 3-chloro derivative may exhibit similar or enhanced potency .
  • Electron-Donating Groups (e.g., 4-Methoxy in ): Methoxy groups may reduce reactivity but improve solubility. No direct activity data are available for these analogs.

Alkyl Chain Length and Lipophilicity

  • The heptyl chain in the target compound likely increases logP compared to methyl (), propyl (), or ethyl () chains. This could enhance membrane permeability but may reduce aqueous solubility .

Structural Planarity and Conjugation

  • The (3Z)-configuration is conserved across analogs (e.g., ), preserving conjugation between the indole and thiazolo-triazole moieties. This feature is critical for maintaining π-stacking interactions in biological systems .

Structure-Activity Relationship (SAR) Trends

Indole N-Substituent:

  • Longer alkyl chains (heptyl) may improve tissue penetration but could limit solubility.

Biological Activity

The compound (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one (CAS No. 578746-15-3) is a complex organic molecule with potential biological applications. Its unique structure combines elements of thiazole and triazole rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on current research findings.

  • Molecular Formula : C20H13ClN4O2S
  • Molecular Weight : 408.86 g/mol
  • Structure : The compound features a thiazolo[3,2-b][1,2,4]triazole moiety which contributes to its biological properties.

Anticancer Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. A study evaluating various synthesized compounds showed that 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones displayed potent anticancer activity across a range of human cancer cell lines including:

  • Renal cancer
  • Leukemia
  • Colon cancer
  • Breast cancer
  • Melanoma

These compounds were found to be more effective than their respective amides in inhibiting cell growth and inducing apoptosis in cancer cell lines .

The proposed mechanism of action for the anticancer effects involves the induction of apoptosis and cell cycle arrest. The thiazole and triazole rings may interact with cellular targets involved in proliferation and survival pathways.

Antimicrobial Activity

In addition to anticancer properties, thiazolo[3,2-b][1,2,4]triazole derivatives have shown antimicrobial activity. A study assessed the antimicrobial effects against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

The results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM against Gram-negative bacteria .

Antifungal Activity

While some derivatives have been evaluated for antifungal properties against Candida species, results have been mixed. In one study, newly synthesized compounds were tested but demonstrated only poor antifungal activity against strains such as:

  • Candida albicans
  • Candida parapsilosis

This suggests that while the compound may have broad-spectrum potential, its efficacy against fungal pathogens is limited .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Thiazolo DerivativesDemonstrated potent anticancer activity in renal and breast cancer cell lines .
Antimicrobial ScreeningShowed significant antibacterial activity against E. coli with MIC values between 0.3 - 8.5 µM .
Antifungal Activity AssessmentPoor antifungal effects observed against multiple Candida species .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3Z)-3-[2-(3-chlorophenyl)-6-oxothiazolo-triazol-indol-2-one derivatives to improve yield and purity?

  • Methodology :

  • Use multi-step protocols involving condensation reactions between substituted indole precursors and thiazolo-triazole intermediates under controlled pH (6.5–7.5) and temperature (60–80°C) .
  • Employ catalysts like triethylamine for deprotonation and stabilize intermediates via inert atmospheres (N₂/Ar) to prevent oxidation .
  • Monitor reaction progress with TLC and HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane (3:7 to 1:1) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks to verify Z-configuration (δ 7.2–7.8 ppm for aromatic protons) and indole-thiazole fusion .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • FT-IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and thiazole (C-S, ~680 cm⁻¹) functional groups .

Q. How can researchers establish baseline biological activity profiles for this compound?

  • Methodology :

  • Screen against standard cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 µM concentrations .
  • Test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) .
  • Compare potency with structurally related analogs (e.g., halogen-substituted derivatives) to identify SAR trends .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodology :

  • Validate assay conditions: Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Perform dose-response curves in triplicate and analyze using nonlinear regression (e.g., GraphPad Prism) .
  • Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V staining if cytotoxicity is disputed) .

Q. What strategies are effective in resolving structural ambiguities (e.g., tautomerism or stereochemical uncertainties)?

  • Methodology :

  • X-ray crystallography : Use SHELX software for single-crystal structure determination .
  • DFT calculations : Compare experimental NMR shifts with computed values (Gaussian 16/B3LYP/6-31G**) to validate tautomeric forms .
  • NOESY NMR : Identify spatial proximity of protons to confirm Z/E configurations .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Model interactions with targets like EGFR or tubulin using PDB structures (e.g., 1M17) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
  • QSAR modeling : Corrogate substituent effects (e.g., Cl vs. OCH₃) on bioactivity .

Q. What experimental designs mitigate challenges in reproducibility (e.g., batch-to-batch variability)?

  • Methodology :

  • Standardize synthetic protocols with exact molar ratios (e.g., 1:1.2 for indole:thiazolo-triazole coupling) .
  • Document solvent purity (HPLC-grade) and storage conditions (−20°C under desiccation) .
  • Use internal standards (e.g., deuterated analogs) in NMR for quantitative analysis .

Q. How can researchers design derivatives to improve target selectivity (e.g., reducing off-target effects)?

  • Methodology :

  • Bioisosteric replacement : Substitute 3-chlorophenyl with 3-fluorophenyl to modulate electron-withdrawing effects .
  • Prodrug strategies : Introduce ester groups at the heptyl chain for controlled release .
  • Fragment-based screening : Identify critical pharmacophores via SPR binding assays .

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